molecular formula C15H17ClN2O4 B14497161 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate CAS No. 62933-06-6

2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate

Cat. No.: B14497161
CAS No.: 62933-06-6
M. Wt: 324.76 g/mol
InChI Key: LWXGAZAOXRNEJX-UHFFFAOYSA-N
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Description

2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is a complex organic compound with the molecular formula C15H17N2ClO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable indole derivative with a quinolizidine precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoloquinolizine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a DNA-intercalating agent and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate involves its interaction with specific molecular targets and pathways. It is known to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate is unique due to its specific molecular structure, which allows it to interact with DNA and other biological targets in a distinct manner. This uniqueness contributes to its potential as a therapeutic agent and its versatility in scientific research .

Properties

CAS No.

62933-06-6

Molecular Formula

C15H17ClN2O4

Molecular Weight

324.76 g/mol

IUPAC Name

2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium;perchlorate

InChI

InChI=1S/C15H16N2.ClHO4/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13;2-1(3,4)5/h1-2,5-6H,3-4,7-10H2;(H,2,3,4,5)

InChI Key

LWXGAZAOXRNEJX-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+]2=C(C1)C3=C(CC2)C4=CC=CC=C4N3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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